![molecular formula C12H16BrFN2O2 B14778208 tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H16BrFN2O2 It is a derivative of carbamate and contains a pyridine ring substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with 5-bromo-3-fluoropyridine in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can yield an N-substituted pyridine derivative.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The carbamate group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar structure but with a methoxy group instead of a fluorine atom.
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Similar structure but without the fluorine atom.
Uniqueness
tert-Butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate is unique due to the presence of both bromine and fluorine substituents on the pyridine ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H16BrFN2O2 |
|---|---|
Poids moléculaire |
319.17 g/mol |
Nom IUPAC |
tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H16BrFN2O2/c1-7(16-11(17)18-12(2,3)4)10-9(14)5-8(13)6-15-10/h5-7H,1-4H3,(H,16,17) |
Clé InChI |
HKXACTQRBSSCDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=N1)Br)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14778129.png)
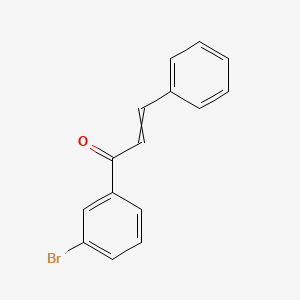
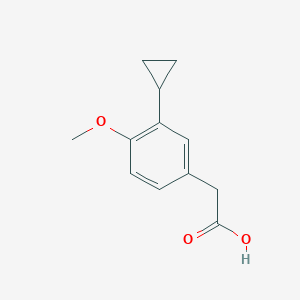
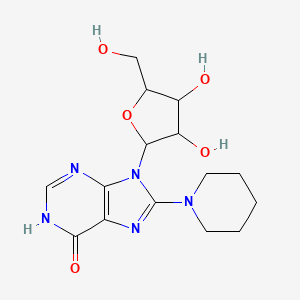
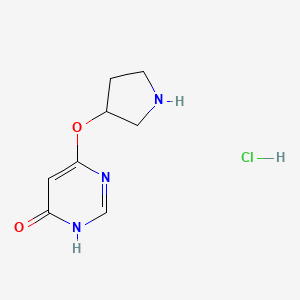
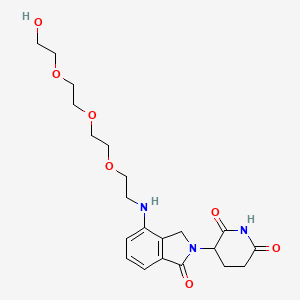
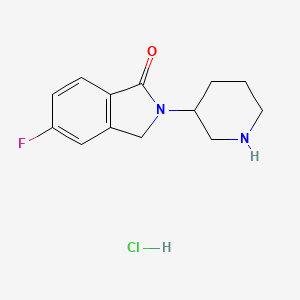
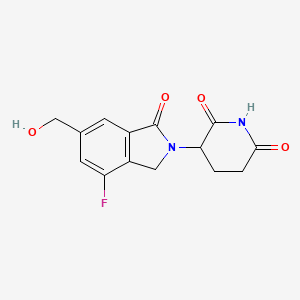
methyl}-2H-pyrrole](/img/structure/B14778183.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)
